molecular formula C13H13NO5 B613169 (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid CAS No. 905442-42-4

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

Cat. No.: B613169
CAS No.: 905442-42-4
M. Wt: 263.25
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is a compound that belongs to the class of amino acids conjugated with coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid typically involves the coupling of a coumarin derivative with an amino acid. One common method is the Pechmann reaction, which involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst . For instance, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is unique due to its combination of an amino acid and a coumarin derivative, which imparts both biochemical reactivity and fluorescence properties. This dual functionality makes it a valuable compound for research in multiple scientific disciplines .

Properties

IUPAC Name

(2S)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQAKQQRJFWPOR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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